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L-LEUCINE (1-13C; 15N+)

Cat. No.: B1580027
M. Wt: 133.16
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Description

Evolution and Significance of Stable Isotope Methodologies

The application of stable isotopes in biological research has a rich history, dating back nearly a century, and has been instrumental in shaping our understanding of human physiology and metabolism. nih.gov The pioneering work of scientists like Rudolph Schoenheimer and David Rittenberg laid the foundation for using stable isotopes to trace metabolic pathways. nih.gov Initially, the focus was on using radioisotopes, but the development of sensitive analytical techniques like mass spectrometry enabled the widespread adoption of non-radioactive stable isotopes. nih.govnih.gov This shift was particularly crucial for studies involving human subjects, especially vulnerable populations like children, where the use of radioactive tracers was not ethically feasible. nih.goveuropeanreview.org

Over the decades, the significance of stable isotope methodologies has grown immensely. They have become indispensable tools in diverse fields such as ecology, anthropology, paleontology, and evolutionary biology. yale.edufrontiersin.org These techniques are used to trace nutrient flow through ecosystems, reconstruct diets of ancient organisms, and understand the metabolic adaptations of various species. yale.edu The continuous advancements in mass spectrometry and other analytical instruments have further expanded the scope and precision of stable isotope tracing, allowing for the detection of minute shifts in isotopic abundance with incredible accuracy. nih.govnih.gov

Rationale for Isotopic Labeling in Metabolic Studies

The core principle behind isotopic labeling in metabolic studies is to introduce a "tagged" molecule into a biological system and observe its transformation. wikipedia.orgstudysmarter.co.uk Since stable isotopes are chemically identical to their more common counterparts, they are processed by enzymes and metabolic pathways in the same manner. nih.gov This allows researchers to track the flow of atoms from a precursor molecule to its various metabolic products, a process known as metabolic flux analysis. creative-proteomics.com

Isotopic labeling offers a dynamic view of metabolism that is not achievable with traditional methods that only provide a static snapshot of metabolite concentrations. bitesizebio.com By feeding cells or organisms with a labeled substrate, scientists can determine the rates of metabolic reactions and identify which pathways are active under specific conditions. wikipedia.org This is particularly valuable for understanding how metabolism is reprogrammed in disease states like cancer, obesity, and diabetes. nih.gov For instance, by using glucose labeled with carbon-13 (¹³C), researchers can trace how cancer cells utilize glucose to fuel their rapid growth and proliferation. nih.gov

The most commonly used stable isotopes in metabolic research are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govwikipedia.org These isotopes can be incorporated into a wide range of molecules, including amino acids, sugars, and fatty acids, to study various aspects of metabolism. wikipedia.org The choice of isotope and the position of the label within the molecule are critical for designing experiments that can answer specific biological questions. doi.org

Specific Advantages of Dual-Labeled Tracers in Mechanistic Research

Dual-labeled tracers, which contain two different stable isotopes within the same molecule, offer significant advantages for dissecting complex metabolic pathways. These tracers provide more detailed information than single-labeled counterparts, allowing for the simultaneous tracking of different parts of a molecule or the differentiation between various metabolic fates. acs.org

A key advantage of dual-labeled tracers is their ability to distinguish between the synthesis of new molecules and the breakdown of existing ones. For example, in studies of protein metabolism, an amino acid can be labeled with both ¹³C and ¹⁵N. This allows researchers to simultaneously measure the rate of protein synthesis (incorporation of the labeled amino acid) and protein breakdown (release of the unlabeled amino acid). nih.gov This level of detail is crucial for understanding the dynamic balance of protein turnover in different physiological and pathological states. nih.gov

Furthermore, dual-labeling can help elucidate the intricate steps of a metabolic pathway. By strategically placing isotopes at different positions within a precursor molecule, scientists can track how the molecule is cleaved, rearranged, and incorporated into various products. This provides a more comprehensive picture of the metabolic network and can help identify novel pathways or points of metabolic regulation. mdpi.com The use of dual-labeled tracers, often in combination with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has become a cornerstone of modern mechanistic research in metabolism. nih.govwikipedia.org

Contextualizing L-LEUCINE (1-13C; 15N+) within Advanced Isotopic Tracing Techniques

L-Leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and metabolic signaling. medchemexpress.com The dual-labeled variant, L-LEUCINE (1-¹³C; ¹⁵N), has emerged as a powerful tool in advanced isotopic tracing studies, particularly for investigating protein and amino acid metabolism. nih.govisotope.com The labeling of the carboxyl carbon with ¹³C and the amino nitrogen with ¹⁵N allows for the simultaneous and independent tracking of the carbon skeleton and the nitrogen group of leucine (B10760876). nih.gov

This specific dual-labeling strategy enables researchers to conduct comprehensive studies of leucine kinetics. nih.gov For instance, it allows for the direct determination of rates of protein synthesis, protein breakdown, leucine oxidation, and the intracellular utilization of this crucial amino acid. nih.govnih.govnih.gov By infusing L-LEUCINE (1-¹³C; ¹⁵N) and measuring the isotopic enrichment of leucine and its metabolites in blood and tissue samples, scientists can gain a detailed understanding of protein dynamics in various physiological states, such as in the fed and post-absorptive states. nih.govnih.gov

The application of L-LEUCINE (1-¹³C; ¹⁵N) is particularly valuable in human studies, where it provides a safe and effective means to explore complex metabolic processes in vivo. nih.govnih.gov Research using this tracer has provided significant insights into muscle protein metabolism in response to exercise and nutritional interventions. physiology.org The data obtained from such studies are crucial for developing strategies to counteract muscle loss in various conditions, including aging and disease.

Below is a table summarizing key research findings using leucine tracers:

Study FocusTracer(s) UsedKey FindingsReference(s)
Forearm Protein MetabolismL-[1-¹³C, ¹⁵N]-leucineAllowed for the comprehensive quantification of leucine kinetics, including protein synthesis and breakdown, in the fed state. nih.gov
Muscle Protein Synthesisl-[1-¹³C]leucineShowed that both whey and casein protein intake after resistance exercise increased myofibrillar protein synthesis. physiology.org
Leg Protein TurnoverL-[¹⁵N]phenylalanine and L-[1-¹³C]leucineDemonstrated that amino acid infusion reverses negative amino acid balance primarily by stimulating muscle protein synthesis. nih.gov
Whole Body Protein KineticsL-[1-¹³C]leucineEstablished a method to determine rates of leucine turnover, oxidation, and incorporation into protein with high precision. nih.gov
Skin Protein BiosynthesisL-¹⁵N-proline and L-(1-¹³C)-leucineFound that both tracers were rapidly incorporated into skin proteins, with proline showing greater incorporation. nih.gov

Properties

Molecular Weight

133.16

Purity

98%

Origin of Product

United States

Theoretical Frameworks for L Leucine 1 13c; 15n+ Tracer Applications

Principles of Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system at steady state. By introducing a substrate labeled with a stable isotope, such as L-[1-¹³C, ¹⁵N]leucine, researchers can track the distribution of the isotope through various metabolic intermediates. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes that are not directly measurable. nih.gov

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a technique that uses the pattern of isotope labeling in a product molecule to infer the isotopic enrichment of its precursor pool. By analyzing the relative abundances of different mass isotopomers (molecules differing only in their isotopic composition), MIDA can provide insights into the synthesis and turnover of biomolecules. When L-[1-¹³C, ¹⁵N]leucine is used, the distribution of ¹³C and ¹⁵N in downstream metabolites and proteins can be analyzed to determine their synthetic rates and the contribution of leucine (B10760876) to their formation.

Dynamic Isotope Tracing Methodologies

Dynamic isotope tracing methodologies extend upon steady-state MFA by considering the time-dependent changes in isotopic labeling. This approach is particularly useful for studying metabolic systems that are not at a steady state or for investigating the kinetics of metabolic processes. Following the administration of L-[1-¹³C, ¹⁵N]leucine, the temporal changes in the isotopic enrichment of leucine and its metabolites in various pools (e.g., plasma, intracellular fluid) are monitored. These dynamic data can be used to develop and validate kinetic models of amino acid and protein metabolism, providing a more detailed understanding of metabolic regulation.

Tracer Dilution Theory and Its Application to Protein Dynamics

Tracer dilution theory is a fundamental concept in isotope tracer studies. When a labeled tracer like L-[1-¹³C, ¹⁵N]leucine is introduced into a biological system, it mixes with the endogenous, unlabeled pool of the same molecule (the "tracee"). The extent to which the tracer is diluted provides a measure of the rate of appearance (Ra) of the endogenous substance. e-acnm.org

Stoichiometric Network Modeling for L-LEUCINE (1-13C; 15N+) Tracing

Stoichiometric network modeling provides the foundation for interpreting isotope tracing data. A stoichiometric model is a mathematical representation of the metabolic network, defining the relationships between reactants and products for all known biochemical reactions. When using L-[1-¹³C, ¹⁵N]leucine, the model includes reactions involving leucine metabolism, such as its incorporation into protein, its transamination to α-ketoisocaproate (KIC), and its subsequent oxidation. nih.govnih.gov

By combining the measured isotopic labeling patterns of leucine and its metabolites with the stoichiometric model, it is possible to solve for the unknown metabolic fluxes. The dual labels in L-[1-¹³C, ¹⁵N]leucine are particularly advantageous as they allow for the simultaneous tracking of the carbon and nitrogen fluxes, providing a more constrained and accurate estimation of metabolic pathway rates. nih.gov

Compartmental Modeling in Isotopic Tracer Studies

Compartmental modeling is a mathematical approach used to describe the distribution and exchange of a substance among different physiological or biochemical compartments in the body. In studies using L-[1-¹³C, ¹⁵N]leucine, the body can be represented as a series of interconnected compartments, such as the plasma, the intracellular space of various tissues (e.g., muscle, liver), and the protein-bound pool.

By fitting the dynamic tracer data to a compartmental model, researchers can estimate the rates of transfer of leucine between these compartments. This allows for a more detailed analysis of organ-specific metabolism. For example, by sampling arterial and venous blood across a specific tissue like the forearm, and applying a compartmental model, it is possible to quantify rates of muscle protein synthesis and breakdown. nih.gov

Kinetic Modeling Approaches for L-LEUCINE (1-13C; 15N+) Isotope Exchange

Kinetic modeling involves the use of mathematical equations to describe the rates of biochemical reactions and transport processes. When applied to L-[1-¹³C, ¹⁵N]leucine tracer data, kinetic models can provide a dynamic and quantitative description of leucine metabolism. These models can incorporate various factors that influence metabolism, such as substrate concentrations and enzyme kinetics.

The dual-labeling of L-[1-¹³C, ¹⁵N]leucine is particularly useful for kinetic modeling as it allows for the distinction between the fate of the carbon skeleton and the amino group. For instance, the rate of transamination (the removal of the ¹⁵N-amino group) can be distinguished from the rate of oxidation (the loss of the ¹³C-carboxyl group). This level of detail is crucial for understanding the regulation of amino acid metabolism under different physiological and pathological conditions. physiology.org

Interactive Data Table: Representative Kinetic Parameters of Leucine Metabolism

The following table provides examples of kinetic parameters that can be derived from studies using L-[1-¹³C, ¹⁵N]leucine. The values are illustrative and can vary depending on the specific experimental conditions.

ParameterDescriptionTypical Units
Leucine Rate of Appearance (Ra)Rate at which leucine enters the free amino acid pool from protein breakdown and diet.µmol/kg/h
Leucine Rate of Disappearance (Rd)Rate at which leucine leaves the free amino acid pool for protein synthesis and oxidation.µmol/kg/h
Leucine OxidationRate at which the carbon skeleton of leucine is oxidized for energy.µmol/kg/h
Leucine TransaminationRate at which the amino group is removed from leucine to form α-ketoisocaproate.µmol/kg/h
Protein Synthesis RateRate of incorporation of leucine into protein.g/kg/day or %/h
Protein Breakdown RateRate of release of leucine from protein.g/kg/day or %/h

Methodological Considerations for L Leucine 1 13c; 15n+ Research

Design of L-LEUCINE (1-13C; 15N+) Tracer Experiments

Tracer experiments with L-LEUCINE (1-13C; 15N+) are designed to quantify the kinetics of leucine (B10760876) metabolism. nih.gov These studies can be conducted across a range of biological systems, from isolated cells to whole organisms, each requiring specific experimental design considerations.

In vitro systems, such as cell cultures and isolated organelles, offer a controlled environment to study specific cellular and subcellular metabolic processes. A common application is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. In a typical SILAC experiment adapted for L-LEUCINE (1-13C; 15N+), one population of cells is grown in a medium containing the "heavy" L-LEUCINE (1-13C; 15N+), while a control population is grown in a medium with the natural, "light" L-leucine. nih.gov After a period of growth to ensure complete incorporation of the labeled amino acid into newly synthesized proteins, the cell populations can be subjected to different experimental conditions. nih.gov The protein extracts from both populations are then combined, and the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the signal intensities of the heavy and light peptide pairs. nih.gov

For instance, researchers have successfully used stable isotope labeling with [¹³C₆]leucine in Bifidobacterium longum cell cultures to develop a quantitative proteomic strategy. nih.gov This involved designing a specialized semi-defined medium that facilitated the efficient replacement of natural leucine with its heavy counterpart. nih.gov A similar principle is applied in studies of neuronal cells. For example, human pluripotent stem cells have been differentiated into hypothalamic neurons to investigate their direct responses to leucine, demonstrating the utility of in vitro models in neuro-metabolic research. nih.gov

Ex vivo studies often involve the analysis of tissues or organs that have been removed from an organism after in vivo exposure to the tracer. A critical aspect of these studies is the preparation of the samples to ensure the accurate measurement of isotopic enrichment. For example, to measure neuropeptide secretion, hypothalamic sections can be maintained ex vivo and stimulated with L-leucine. nih.gov

General sample preparation for isotopic analysis of biological tissues typically involves several key steps. unm.edu Initially, any extraneous material is removed, and the sample is homogenized. ucdavis.edu Water is then removed by either oven-drying or freeze-drying. unm.edu Depending on the sample type, a lipid extraction or demineralization step may be necessary. unm.edu For protein analysis, acid hydrolysis is performed to break down proteins into their constituent amino acids. ucdavis.edu The sample is then finely ground into a homogenous powder to ensure consistency in the analysis. unm.edu These preparatory steps are crucial for obtaining reliable and reproducible data from subsequent isotopic analysis.

In vivo studies using animal models are essential for understanding the systemic effects of L-leucine on metabolism and for investigating complex physiological and pathophysiological processes. physiology.orgnih.gov These models allow for the examination of whole-body protein turnover, inter-organ amino acid flux, and the regulation of metabolic pathways in a living organism.

For example, chronically catheterized dogs have been used to assess the metabolism of L-[1-¹³C,¹⁵N]leucine in the splanchnic region, providing insights into how the route of amino acid administration (enteral vs. parenteral) affects leucine kinetics. nih.gov In such studies, primed continuous intravenous infusions of the tracer are administered, and arteriovenous blood samples are taken across specific organs to measure isotope and amino acid balance. nih.gov Similarly, studies in rats have investigated how leucine supplementation affects gene expression in tissues like skeletal muscle, liver, and adipose tissue, contributing to our understanding of its role in regulating energy and lipid metabolism. nih.gov These animal models are invaluable for mechanistic studies that are not feasible in humans. nih.gov

Administration and Delivery Techniques for L-LEUCINE (1-13C; 15N+) in Research Models

The method of administration of L-LEUCINE (1-13C; 15N+) is a critical determinant of the experimental outcome. In human and many animal studies, a primed, continuous intravenous infusion is a common technique. nih.govnih.gov This method is designed to achieve a steady-state isotopic enrichment in the plasma, which simplifies the calculation of metabolic fluxes. physiology.org The "priming dose" is an initial bolus injection that rapidly raises the isotopic enrichment to the expected plateau level, while the continuous infusion maintains this steady state. nih.govphysiology.org

Alternatively, oral administration is used in studies investigating the metabolic fate of dietary amino acids. This can involve the ingestion of the tracer in capsules or dissolved in a beverage. nih.gov The choice between intravenous and oral administration depends on the specific research question. Intravenous infusion bypasses intestinal absorption and first-pass metabolism in the gut and liver, providing a direct measure of systemic amino acid kinetics. nih.gov Oral administration, on the other hand, allows for the study of the digestive and absorptive processes and their impact on amino acid bioavailability and metabolism. nih.gov

Sample Collection and Preservation Protocols for Isotopic Integrity

To ensure the integrity of the isotopic label and the accuracy of the subsequent analysis, stringent protocols for sample collection and preservation are essential. Blood is a common biological sample collected in tracer studies. isotopeecology.com It should be collected in appropriate containers, such as vacutainers, and processed promptly. isotopeecology.com If plasma and red blood cells are to be analyzed separately, the blood should be centrifuged. isotopeecology.com For the analysis of expired air, subjects breathe into a collection bag, and the carbon dioxide is trapped in a sodium hydroxide (B78521) solution. physiology.org

Proper preservation is crucial to prevent contamination and degradation of the sample. isotopeecology.com Aseptic techniques and clean storage containers are fundamental. isotopeecology.com Samples are often stored frozen until analysis. isotopeecology.com For solid tissues, drying at 60°C or freeze-drying is a common preservation method. isotopeecology.com It is also important to organize samples systematically, for example, by placing them in a 96-well sample tray, and to clearly label them. unm.edu When shipping samples, they should be securely packaged to prevent cross-contamination or movement between wells. unm.edu

Isotope Enrichment and Purity Assessment for Research Grade L-LEUCINE (1-13C; 15N+)

The quality of the L-LEUCINE (1-13C; 15N+) tracer is fundamental to the reliability of the research findings. Therefore, the isotopic enrichment and chemical purity of the tracer must be rigorously assessed. Manufacturers typically provide a certificate of analysis detailing these parameters. Isotopic enrichment refers to the percentage of the molecules that are labeled with the stable isotope. ckisotopes.com For L-LEUCINE (1-13C; 15N+), this would specify the atom percent excess of ¹³C at the first carbon position and ¹⁵N in the amino group. sigmaaldrich.comsigmaaldrich.com

Researchers often verify the purity and enrichment of the tracer in-house using techniques such as conventional gas chromatography and gas chromatography-mass spectrometry (GC-MS). physiology.org For the analysis of isotopic enrichment in biological samples, various mass spectrometric methods are employed. Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is a highly sensitive technique that can measure isotopic enrichment in very small amounts of sample, such as from a muscle biopsy. nih.gov This method involves the separation of derivatized amino acids by gas chromatography, followed by combustion to CO₂ and N₂ gas, and finally, analysis of the isotopic ratios in the mass spectrometer. nih.gov

The table below summarizes key methodological considerations for research involving L-LEUCINE (1-13C; 15N+).

Consideration Key Aspects Examples of Techniques/Protocols
Experimental Design Choice of model system (in vitro, ex vivo, in vivo) to address the research question.Cell culture (SILAC), isolated organ perfusion, whole-animal studies.
Tracer Administration Route and method of delivery to achieve desired labeling kinetics.Primed continuous intravenous infusion, oral gavage, dietary supplementation.
Sample Collection Timely and appropriate collection of biological materials.Blood draws, muscle biopsies, collection of expired air.
Sample Preservation Methods to maintain the chemical and isotopic integrity of samples.Freezing, freeze-drying, use of preservatives.
Isotopic Analysis Measurement of isotopic enrichment in biological samples.Gas chromatography-mass spectrometry (GC-MS), isotope ratio mass spectrometry (IRMS).
Purity Assessment Verification of the chemical and isotopic purity of the tracer.Certificate of analysis review, in-house verification by GC-MS.

Analytical Techniques for L Leucine 1 13c; 15n+ Isotope Detection

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and specificity. ckisotopes.com Advances in instrumentation and methodologies have enabled precise quantification of isotopic enrichment in various biological matrices. ckisotopes.com For L-LEUCINE (1-13C; 15N+), MS-based techniques can differentiate between the labeled and unlabeled molecules, providing critical data for kinetic modeling and metabolic flux analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for determining the isotopic enrichment of amino acids like leucine (B10760876). The method requires chemical derivatization to make the amino acids volatile before they are separated by gas chromatography and analyzed by a mass spectrometer. nih.gov

In typical applications, after administration of L-[1-¹³C]leucine, biological samples such as plasma or muscle tissue are processed to hydrolyze proteins and isolate amino acids. nih.gov The isotopic enrichment is then measured. For instance, the electron impact (EI) spectrum of derivatized L-[15N]leucine can show a 95 atom% enrichment, confirming the successful incorporation of the label. nih.gov GC-MS can be used to measure 15N-enrichment in leucine from blood and digesta samples to study protein metabolism. nih.gov The technique's precision allows for the measurement of synthesis rates of individual proteins from small biopsy samples. nih.gov

Table 1: GC-MS Parameters for Isotopic Analysis of Leucine

ParameterDescriptionResearch Finding
Derivatization Chemical modification to increase volatility for GC analysis.N-acetyl methyl esters (NACME) are suitable for making amino acids amenable to gas chromatography. ucdavis.edu
Ionization Mode Method used to ionize the derivatized compound (e.g., Electron Impact - EI).EI spectra can confirm the atom percent enrichment of the isotope. nih.gov
Analysis Mode Mass scanning method (e.g., Single-Ion Monitoring - SIM).SIM is used to enhance sensitivity and selectivity for specific isotopologues. nih.gov
Application Study of protein and amino acid metabolism.Used to measure 15N-enrichment in leucine in the trichloroacetic acid (TCA)-soluble fraction of blood. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a important tool in metabolomics for its ability to analyze a wide range of compounds, including underivatized amino acids, in complex biological fluids. nih.govumin.ac.jp This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes. umin.ac.jpmaastrichtuniversity.nl

In the context of L-LEUCINE (1-13C; 15N+), LC-MS/MS is used to quantify the labeled compound and its metabolites. The use of stable isotope-labeled internal standards, such as L-leucine (¹³C₆;¹⁵N), is crucial for accurate quantification in targeted analyses. nih.gov The method typically employs electrospray ionization (ESI) in positive mode and selected reaction monitoring (SRM) for quantitative analysis. For example, specific precursor-to-product ion transitions are monitored for both the native and the labeled leucine to determine their respective concentrations. nih.gov This approach is central to stable-isotope labeling experiments (ILEs) that investigate the topology and operation of metabolic networks. researchgate.net

Table 2: Representative LC-MS/MS Transitions for Leucine Isotope Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Leucine / Isoleucine132.186Transition for unlabeled analytes. nih.gov
Valine118.172Transition for unlabeled valine. nih.gov
Leucine / Isoleucine (¹³C₆;¹⁵N)139.192Transition for the stable isotope-labeled internal standard. nih.gov
Valine (¹³C₅;¹⁵N)124.177Transition for the stable isotope-labeled internal standard. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) provides exceptionally precise measurements of isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), making it the gold standard for determining bulk isotope abundance. When coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC/IRMS), it allows for compound-specific isotope analysis. ucdavis.eduresearchgate.net

In a GC-C-IRMS setup, derivatized amino acids are separated on a GC column and then combusted in a reactor at high temperatures (e.g., 1000 °C) to convert them into simple gases like CO₂ and N₂. nih.govucdavis.edu These gases are then introduced into the IRMS to measure the isotope ratios. This technique requires only nanogram quantities of leucine and offers high precision, enabling the measurement of synthesis rates of specific proteins like myosin heavy chain from biopsy samples. nih.gov To prevent isobaric interferences during ¹⁵N analysis (where CO₂ could interfere), the CO₂ is typically removed from the gas stream using a liquid nitrogen trap. ucdavis.edu

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides the mass accuracy and resolving power necessary to distinguish between isotopologues with very small mass differences. nih.govresearchgate.net This capability, known as measuring the isotopic fine structure, is critical for accurately determining the enrichment levels of both ¹³C and ¹⁵N in a dually labeled molecule like L-LEUCINE (1-13C; 15N+). nih.gov

A mass accuracy of 1 ppm or better is often required to correctly identify the combination of ¹³C and ¹⁵N enrichment, as subtle shifts in peak centroids occur due to the underlying, unresolved isotopic fine structure in lower-resolution instruments. nih.gov By resolving the contributions of ¹⁵N and ¹³C to the mass spectrum, HRMS removes ambiguity and allows for a more precise quantification of labeling states in sparsely or uniformly labeled proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and dynamics. ckisotopes.com For isotopically labeled compounds, NMR can confirm the position and extent of labeling. Specific ¹⁵N-amino acid incorporation is a valuable tool for reducing spectral overlap in complex protein spectra and achieving reliable assignments. nih.gov

The analysis of L-LEUCINE (1-13C; 15N+) by NMR complements mass spectrometry by providing positional information about the isotopic labels. The multiplet structure observed in NMR spectra arises from scalar couplings (J-couplings) between adjacent isotopic nuclei, such as ¹³C-¹³C and ¹³C-¹⁵N, which can confirm the specific site of enrichment. researchgate.netresearchgate.net

¹³C-NMR spectroscopy is particularly well-suited for determining the exact location of ¹³C labels within a molecule. chemicalbook.com The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, which is influenced by the protein's secondary structure (e.g., α-helix vs. β-sheet). chemrxiv.org

In a ¹³C-NMR spectrum of uniformly labeled ¹³C, ¹⁵N L-leucine, the signal for each carbon nucleus is split into a multiplet due to scalar interactions with neighboring ¹³C and ¹⁵N nuclei. researchgate.netresearchgate.net This splitting pattern provides definitive evidence of the position of the labels. This technique is instrumental in structural biology studies, where specific labeling of leucine, valine, and isoleucine methyl groups can provide unambiguous long-range distance restraints for protein structure determination. mpg.de

Table 3: Key ¹³C-NMR Research Findings for Labeled Leucine

FindingTechnique/ObservationSignificanceReference
Positional Verification Multiplet structure in the spectrum due to ¹³C-¹³C and ¹³C-¹⁵N scalar interactions.Confirms the specific atomic positions of the isotopic labels within the leucine molecule. researchgate.netresearchgate.net
Structural Analysis ¹³C chemical shifts for CO, Cα, and Cβ carbons are dependent on protein backbone torsion angles.Allows for the mapping of secondary structure elements (α-helices, β-sheets) in proteins. chemrxiv.org
Distance Restraints Specific ¹³C labeling of methyl groups in leucine, valine, and isoleucine.Facilitates the collection of unambiguous long-range distance restraints for protein solid-state NMR studies. mpg.de

Data Processing and Isotope Correction Algorithms

Raw data from mass spectrometry or NMR in stable isotope tracing experiments must undergo significant processing before it can be accurately interpreted. A critical step is the correction for the natural abundance of heavy isotopes. nih.gov Elements like carbon, nitrogen, and oxygen naturally contain a small percentage of heavy isotopes (e.g., 13C is ~1.1% of all carbon). biorxiv.org These naturally occurring isotopes contribute to the measured signal of a metabolite's isotopologues, and if not accounted for, they can distort the data and lead to the misinterpretation of labeling patterns and incorrect flux calculations. researchgate.netuni-regensburg.de

The goal of correction algorithms is to computationally remove the influence of naturally occurring heavy isotopes, thereby isolating the signal that comes exclusively from the administered isotopic tracer. semanticscholar.org This correction is essential for quantifying the true enrichment of a metabolite from a labeled precursor. nih.gov

These algorithms are typically based on the elemental composition of the metabolite and the known natural abundance of all relevant isotopes. semanticscholar.orgnih.gov The process involves using matrix-based calculations to subtract the contribution of natural isotopes from the measured mass isotopomer distribution (MID). biorxiv.org This correction must account for the probability of finding one, two, or more heavy isotopes in a single molecule, which follows a binomial distribution. biorxiv.orgnih.gov Omitting or performing an invalid correction can result in largely distorted data. researchgate.net

Several key aspects of these algorithms include:

Elemental Formula Requirement: The precise molecular formula of the metabolite (or a measured fragment) is required to calculate the theoretical natural abundance distribution. nih.gov

Tracer Impurity: Algorithms can also correct for impurities in the isotopic tracer itself (e.g., a U-13C tracer that is only 99% pure). researchgate.net

Instrument Resolution: Advanced algorithms can perform resolution-dependent correction, accounting for the fact that high-resolution mass spectrometers can distinguish some natural isotopologue contributions from the tracer-derived ones. uni-regensburg.de

Computational Tools for Mass Isotopomer Distribution Analysis

Mass Isotopomer Distribution Analysis (MIDA) is a technique that uses the patterns of isotope incorporation into biological polymers to gain insights into metabolic pathways and biosynthetic rates. nih.govphysiology.org The analysis of complex MIDA data from L-LEUCINE (1-13C; 15N+) experiments is facilitated by a variety of specialized computational tools and software packages. These tools automate the complex calculations required for isotope correction and metabolic flux analysis.

The primary functions of these computational tools include:

Isotope Correction: Implementing the algorithms described in the previous section to correct raw mass spectrometry data for natural isotope abundance. nih.gov

Metabolic Flux Analysis (MFA): Using corrected isotopomer data, along with a metabolic network model, to calculate the rates (fluxes) of intracellular reactions. researchgate.net

Simulation and Experimental Design: Some tools can simulate labeling patterns for a given metabolic model and help optimize the design of isotope tracing experiments. researchgate.net

Data Visualization: Providing user-friendly interfaces to visualize labeling data and metabolic flux maps. ucdavis.edu

A number of open-source and commercial software packages are available to the research community. The table below summarizes some of the prominent tools used for MIDA and metabolic flux analysis.

Software ToolPlatformKey FeaturesPrimary Application
IsoCorrectoR RCorrects MS and MS/MS data for natural abundance and tracer impurity; supports multiple tracers. researchgate.netsemanticscholar.orgData pre-processing and isotope correction.
INCA MATLABIsotopically non-stationary and stationary MFA; statistical analysis. ucdavis.eduacs.orgMetabolic Flux Analysis.
LS-MIDA Open-SourceProcesses MS data to calculate global isotope enrichment and molar abundances of isotopomers. nih.govMass Isotopomer Distribution Analysis.
13CFLUX2 MATLAB / StandaloneStationary and non-stationary 13C-MFA with advanced statistical tools. acs.orgnrel.govMetabolic Flux Analysis.
FreeFlux PythonOpen-source package for stationary and transient flux analysis. acs.orgnrel.govMetabolic Flux Analysis.
IsoDesign Open-SourceOptimizes the isotopic composition of the label input to maximize flux precision. researchgate.netExperimental design for MFA.

Research Applications of L Leucine 1 13c; 15n+ in Biological Systems

Elucidation of Protein Synthesis and Degradation Rates

The dynamic balance between protein synthesis and degradation, known as protein turnover, is fundamental to cellular health, adaptation, and growth. L-LEUCINE (1-13C; 15N+) is a critical tool for accurately measuring these rates in vivo.

The use of L-[1-13C, 15N]-leucine enables the direct and comprehensive quantification of leucine (B10760876) kinetics, which includes the rates of protein synthesis and breakdown. nih.gov By administering a primed, continuous infusion of the tracer, researchers can achieve an isotopic steady state in the body. physiology.org At this point, the rates at which the labeled leucine appears (from protein breakdown) and disappears (into protein synthesis and oxidation) can be measured from blood and breath samples. nih.govphysiology.org

One of the key advantages of the dual-labeling is the ability to distinguish the fate of the amino group (15N) from the carboxyl group (13C). This allows for the simultaneous measurement of various aspects of leucine metabolism. A study using a forearm model in healthy subjects in the fed state demonstrated that this method could permit a comprehensive quantification of leucine kinetics, including protein breakdown. nih.gov The concentration and isotopic enrichment of leucine and its metabolites in blood are measured using techniques like gas chromatography-mass spectrometry and isotope ratio-mass spectrometry. nih.gov

Below is a table summarizing the quantitative findings from a study on human forearm protein metabolism using L-[1-13C, 15N]-leucine. nih.gov

ParameterRate (nmol (100 ml)⁻¹ min⁻¹)
Protein Synthesis127 ± 11
Protein Breakdown87 ± 10
Leucine Deamination388 ± 24
Leucine Reamination330 ± 23

Data represents mean ± SEM for healthy subjects in the fed state.

Beyond whole-body measurements, L-LEUCINE (1-13C; 15N+) and its singly labeled counterparts are used to determine the fractional synthesis rate (FSR) of specific protein populations. This provides a more granular view of how different tissues or protein fractions respond to stimuli like nutrition or exercise. For instance, studies have used L-[1-13C]leucine to assess the synthesis of myofibrillar proteins, the contractile proteins in muscle, following resistance exercise and protein ingestion. physiology.org By taking muscle biopsies and analyzing the incorporation of the 13C label into the protein fraction, researchers can calculate the rate of new protein synthesis with high precision. physiology.orgnih.gov This approach has been instrumental in understanding how different protein sources, such as whey and casein, modulate post-exercise muscle protein synthesis. physiology.org

Tracing Leucine and Branched-Chain Amino Acid (BCAA) Metabolism

L-leucine is an essential branched-chain amino acid (BCAA) with a central role in nitrogen and carbon routing and anabolic signaling. creative-proteomics.com The dual-labeled L-LEUCINE (1-13C; 15N+) is an invaluable tracer for examining the flux of BCAAs through various metabolic pathways in cells and tissues. creative-proteomics.com

While L-leucine itself is an essential amino acid and cannot be synthesized de novo by humans, its constituent atoms (carbon and nitrogen) can be transferred to other molecules. The use of L-LEUCINE (1-13C; 15N+) allows researchers to trace the fate of its nitrogen and carbon atoms as they are incorporated into newly synthesized, non-essential amino acids and other metabolites. For example, the 15N label can be tracked as it is transferred from leucine to α-ketoglutarate to form glutamate (B1630785), a central hub in nitrogen metabolism. researchgate.netnih.gov This process, known as transamination, is the first step in leucine catabolism and a key link between amino acid and carbohydrate metabolism. researchgate.net By tracking the appearance of 15N in glutamate and other amino acids, researchers can quantify the contribution of leucine's nitrogen to the synthesis of these compounds.

The breakdown of leucine is a multi-step process that generates key metabolic intermediates. Using L-LEUCINE (1-13C; 15N+) allows for detailed tracking of this catabolic pathway. nih.gov The initial step is the reversible transamination of leucine to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferase (BCAT). researchgate.net The dual-labeled tracer enables the measurement of both deamination (leucine to KIC) and reamination (KIC to leucine). nih.gov

Following its formation, KIC is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, releasing the 13C label as 13CO2, which can be measured in expired air. nih.govphysiology.org This step is a commitment to leucine oxidation. Subsequent steps in the pathway involve the conversion of the remaining carbon skeleton into intermediates like isovaleryl-CoA, 3-methylcrotonyl-CoA, acetyl-CoA, and acetoacetate. researchgate.net By measuring the isotopic enrichment of these intermediates, scientists can gain a comprehensive understanding of leucine catabolism. nih.govresearchgate.net

Key Intermediates in Leucine Catabolism:

CompoundRole in Pathway
α-ketoisocaproate (KIC)Product of leucine transamination. researchgate.net
Isovaleryl-CoAProduct of KIC oxidative decarboxylation. researchgate.net
3-methylcrotonyl-CoAFormed from the oxidation of isovaleryl-CoA. researchgate.net
Acetyl-CoAAn end product that can enter the TCA cycle. researchgate.net
AcetoacetateA ketone body, another end product of leucine catabolism. researchgate.net

Investigation of Metabolic Pathway Crosstalk Using Dual Labeling

A significant advantage of L-LEUCINE (1-13C; 15N+) is its utility in studying the interaction between different metabolic pathways, particularly the interplay between carbon and nitrogen metabolism. nih.gov The simultaneous infusion of a tracer carrying both a carbon and a nitrogen label provides a powerful platform to resolve the fluxes of both elements concurrently. nih.gov

This dual-labeling approach allows researchers to quantify how leucine's nitrogen is distributed among other amino acids via transamination reactions, while simultaneously tracking how its carbon skeleton is partitioned between protein synthesis and oxidative pathways. nih.gov For example, studies can measure the rate of leucine's nitrogen conversion to alanine (B10760859) while also determining the oxidation rate of leucine's carbon skeleton. annualreviews.org This provides a holistic view of how the body manages these essential building blocks under various physiological and pathophysiological conditions. The development of 13C15N-metabolic flux analysis platforms enables the quantitative resolution of both carbon and nitrogen flux distributions for processes like amino acid and nucleotide biosynthesis, establishing key metabolic nodes, such as glutamate's role in nitrogen metabolism. nih.gov

Interconnections with Glucose and Lipid Metabolism

L-leucine and its metabolites are integral to the regulation of energy homeostasis, with significant interplay between glucose and lipid metabolism.

Influence on Insulin (B600854) Sensitivity and Glucose Homeostasis : Leucine supplementation has been shown to improve glucose metabolism. In animal models, dietary leucine has been observed to enhance insulin sensitivity and decrease glucagon (B607659) secretion in mice fed a high-fat diet. diabetesjournals.org Studies suggest that leucine may play a role in modulating insulin secretion and maintaining glucose balance. nih.gov

Regulation of Lipid Metabolism : Leucine has demonstrated effects on lipid metabolism, including the potential to reduce adiposity. nih.gov It influences fatty acid oxidation and the synthesis of cytokines, which can contribute to a reduction in fat mass. nih.gov Research in mouse models has indicated that L-leucine supplementation can reduce body weight and fat mass. frontiersin.org

Table 1: Effects of Leucine Supplementation on Metabolic Parameters in Animal Models

Model System Leucine Intervention Observed Effects on Glucose Metabolism Observed Effects on Lipid Metabolism Reference
High-Fat Diet-Fed Mice Doubled dietary leucine intake Improved insulin sensitivity, decreased glucagon secretion Reduced weight gain and adiposity diabetesjournals.org
Mice with in-utero Cigarette Smoke Exposure Postnatal L-leucine supplementation (1.5% w/w in drinking water) Improved glucose tolerance Reduced fat mass frontiersin.orgresearchgate.net

Tracing Nitrogen Fluxes within Amino Acid Pools

The ¹⁵N label on L-LEUCINE (1-13C; 15N+) is instrumental in elucidating the pathways of nitrogen transfer among different amino acid pools.

Quantifying Nitrogen Transfer : Studies utilizing ¹⁵N-labeled leucine have demonstrated that leucine is a significant donor of nitrogen for the synthesis of other amino acids, such as alanine. nih.gov This research allows for the calculation of the absolute rate of nitrogen transfer between amino acids. For instance, in one study, the rate of leucine nitrogen transfer to alanine was determined to be 1.92 μmol·kg⁻¹·min⁻¹. nih.gov

Understanding Amino Acid Interconversion : By tracking the ¹⁵N label, researchers can map the metabolic routes of amino acid conversion. This is crucial for understanding how the body maintains nitrogen balance and synthesizes non-essential amino acids. The significantly faster flux of leucine nitrogen compared to its carbon skeleton suggests substantial recycling of its α-ketoacid. nih.gov

Understanding Cellular Signaling Pathways Modulated by Leucine Metabolites

Leucine is a key signaling molecule, and its metabolites play a crucial role in modulating intracellular signaling pathways, most notably the mTOR pathway.

Activation of mTORC1 Signaling : Leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.govresearchgate.net This activation is critical for the anabolic effects of leucine on muscle and other tissues. nih.gov

Convergence with Other Signaling Pathways : The signaling pathways of leucine and growth factors like insulin-like growth factor-1 (IGF-1) converge on mTORC1. nih.gov However, they do so through distinct mechanisms. While IGF-1 acts through the AKT-TSC2 pathway, leucine's mechanism appears to be independent of this, potentially involving alterations in the interaction between mTOR and its regulatory protein, Raptor. nih.gov

Applications in Pre-Clinical Disease Models for Mechanistic Insight

The use of L-LEUCINE (1-13C; 15N+) in pre-clinical animal models provides valuable insights into the metabolic perturbations that underlie various diseases.

Metabolic Disorders : In models of diet-induced obesity, labeled leucine can be used to trace how metabolic pathways are altered. For example, studies have shown that leucine supplementation can counteract some of the negative metabolic consequences of a high-fat diet. diabetesjournals.org

Cancer Metabolism : Cancer cells often exhibit altered amino acid metabolism. Tracing the fate of labeled leucine can help to identify these changes and uncover potential therapeutic targets.

Evaluating Therapeutic Interventions : Labeled leucine can be used to assess the metabolic effects of therapeutic interventions. For example, in a study on mice exposed to cigarette smoke in utero, postnatal L-leucine supplementation was shown to improve glucose tolerance and reduce fat mass, demonstrating its potential as a nutritional intervention. frontiersin.orgresearchgate.net

Advancements in Proteomics Using L-LEUCINE (1-13C; 15N+) Labeling (e.g., SILAC-like approaches)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes stable isotope-labeled amino acids to compare protein abundances between different cell populations.

Quantitative Proteomics : In SILAC, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart. nih.govthermofisher.com L-LEUCINE (1-13C; 15N+) can be used in such experiments. By analyzing the mass shift of peptides in a mass spectrometer, the relative abundance of proteins between different experimental conditions can be accurately quantified. nih.govnih.gov

Protein Turnover Studies : Dynamic SILAC approaches can be used to measure the synthesis and degradation rates of thousands of proteins simultaneously. researchgate.net This provides a global view of protein turnover and how it is affected by various stimuli or disease states.

Advanced Data Analysis and Interpretation in L Leucine 1 13c; 15n+ Studies

Software and Algorithms for Metabolic Flux Modeling

Metabolic Flux Analysis (MFA) is a cornerstone of isotope tracing studies, providing quantitative insights into the rates of metabolic reactions. The analysis of data from experiments using L-LEUCINE (1-13C; 15N+) necessitates specialized software and algorithms capable of handling the complexity of dual-isotope labeling.

A variety of software tools are available for 13C-MFA, many of which can be adapted for dual-labeling studies. These tools often employ iterative algorithms to minimize the difference between experimentally measured isotope labeling patterns and those predicted by a metabolic model. For dual-labeling experiments with L-LEUCINE (1-13C; 15N+), multi-atom transition models are essential to track the fate of both carbon and nitrogen atoms simultaneously.

Key software and modeling languages used in metabolic flux analysis include:

INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool for isotopically non-stationary metabolic flux analysis.

13CFLUX2: A high-performance software suite for 13C-metabolic flux analysis that supports large-scale metabolic models.

OpenFlux: An open-source software for modeling 13C-based metabolic flux analysis.

FluxML: A standardized format for exchanging 13C metabolic flux analysis models, which helps ensure consistency and reproducibility across different software platforms.

The fundamental principle behind these tools involves creating a computational model of the metabolic network. This model includes the biochemical reactions and the atom transitions for each reaction, specifying how atoms from substrates are incorporated into products. By providing the software with the isotopic labeling pattern of the input tracer (L-LEUCINE (1-13C; 15N+)) and the measured labeling patterns of various metabolites, the algorithms can estimate the intracellular metabolic fluxes.

Table 1: Selected Software for Metabolic Flux Analysis

Software/Language Key Features Application in Dual-Labeling Studies
INCA Supports isotopically non-stationary MFA, confidence interval estimation. Adaptable for 13C-15N tracing by defining appropriate atom transitions.
13CFLUX2 High-performance computing for large-scale models. Can be configured to handle dual-isotope data.
OpenFlux Open-source and extensible platform. Customizable to incorporate algorithms for 13C-15N MFA.

| FluxML | Standardized model exchange format. | Facilitates the use of dual-labeling models across different software. |

Statistical Approaches for Isotope Enrichment Data

The analysis of isotope enrichment data from L-LEUCINE (1-13C; 15N+) studies requires rigorous statistical methods to ensure the reliability of the estimated metabolic fluxes and to properly quantify their uncertainties.

One of the significant advancements in this area is the application of Bayesian model averaging (BMA) . This statistical approach addresses the uncertainty inherent in model selection by averaging over multiple competing models. In the context of 13C-15N metabolic flux analysis, BMA provides a robust framework for quantifying carbon and nitrogen fluxes and their associated uncertainties. It helps to overcome the limitations of traditional single-model approaches by providing more reliable estimates of flux and reaction bidirectionality. The outcome of a Bayesian 13C-MFA is a joint flux posterior probability distribution, which offers deeper insights into flux probabilities and correlations than a single point estimate.

Another critical aspect is the development of computational algorithms to accurately fit experimental isotope patterns to theoretically derived distributions. This often involves modifying existing isotope pattern simulators, such as MATLAB's isotopicdist, to accommodate dual labeling with both 13C and 15N. These modified algorithms perform a two-dimensional grid search to find the combination of 13C and 15N enrichment levels that best fits the experimental data.

High mass accuracy of the mass spectrometry data, typically 1 part per million (ppm) or better, is crucial for distinguishing the correct combination of 13C and 15N enrichment. This is due to the subtle shifts in the peak centroids that result from differences in the underlying isotopic fine structure.

Integration of Multi-Omics Data with Isotopic Tracing Results

To gain a more comprehensive understanding of cellular physiology, it is increasingly important to integrate data from isotopic tracing studies with other 'omics' technologies, such as proteomics and metabolomics. This multi-omics approach provides a more holistic view of how metabolic fluxes are regulated and how they relate to changes in protein and metabolite levels.

The integration of proteomics data with metabolic flux analysis can help to constrain and refine metabolic models. For instance, whole-cell proteomic analysis can provide information on the abundance of metabolic enzymes, which can be used to inform flux balance analysis (FBA) models. By combining proteomics with metabolic modeling, researchers can create more accurate and predictive models of cellular metabolism.

Metabolomics data, which provides a snapshot of the concentrations of various metabolites, can be integrated with fluxomics data to understand the driving forces behind metabolic changes. The combination of quantitative proteomics and untargeted metabolomics can reveal alterations in protein-metabolite networks. For example, an increase in the expression of a particular enzyme (proteomics) coupled with a change in the concentrations of its substrate and product (metabolomics) and the flux through that reaction (fluxomics) provides strong evidence for a point of metabolic regulation.

Strategies for integrating these datasets include:

Pathway Enrichment Analysis: Identifying metabolic pathways that are significantly enriched in both differentially expressed proteins/genes and metabolites with altered labeling patterns.

Network-Based Approaches: Constructing protein-metabolite interaction networks to visualize and analyze the relationships between changes in protein levels and metabolic fluxes.

Constraint-Based Modeling: Using proteomics and metabolomics data to set constraints on the allowable flux ranges in a metabolic model, thereby improving the accuracy of flux predictions.

Table 2: Approaches for Multi-Omics Data Integration in Isotope Tracing Studies

Integration Strategy Description Example Application with L-LEUCINE (1-13C; 15N+) Data
Pathway Enrichment Analysis Identifies pathways over-represented in lists of significantly changed molecules. Correlating changes in leucine (B10760876) metabolism flux with altered expression of enzymes in the branched-chain amino acid degradation pathway.
Network-Based Integration Constructs and analyzes networks of interacting proteins and metabolites. Mapping changes in protein abundance and metabolite concentrations onto the metabolic network to identify regulatory hotspots around leucine utilization.

| Constraint-Based Modeling | Uses experimental data to define the solution space of a metabolic model. | Using proteomics data to set upper bounds on reaction rates in a model of amino acid metabolism to refine flux predictions from L-LEUCINE (1-13C; 15N+) tracing. |

Challenges and Limitations in Quantitative Isotope Tracing with L-LEUCINE (1-13C; 15N+)

Despite the power of dual-isotope tracing with L-LEUCINE (1-13C; 15N+), several challenges and limitations must be considered to ensure accurate quantitative analysis.

One significant challenge is the phenomenon of metabolic scrambling . This refers to the metabolic interconversion of amino acids, which can lead to the transfer of the 15N label from leucine to other amino acids. This can reduce the 15N content of the target amino acid and increase it in non-target amino acids, complicating the interpretation of the labeling data.

Another issue is the dilution of the tracer by unlabeled compounds from the experimental medium or from endogenous sources. This can lead to an underestimation of the true enrichment levels and, consequently, incorrect flux calculations.

The complexity of isotope patterns also presents a challenge. Mass spectrometry of peptides from proteins labeled with L-LEUCINE (1-13C; 15N+) can reveal complicated isotope patterns consisting of many overlapping signals from intermediately labeled peptides. Deconvoluting these patterns to accurately determine the label incorporation requires sophisticated algorithms.

Furthermore, the accurate quantification of dual-isotope enrichment is highly dependent on the mass resolution and accuracy of the mass spectrometer . As mentioned previously, high resolution is necessary to distinguish between the mass shifts caused by 13C and 15N incorporation.

Finally, the mathematical models used for metabolic flux analysis are simplifications of the true biological system. The accuracy of the estimated fluxes is dependent on the completeness and correctness of the metabolic network model, including the assumed atom transitions.

Future Directions and Emerging Research Avenues for L Leucine 1 13c; 15n+ Tracing

Development of Novel Analytical Platforms for Enhanced Sensitivity

The precise quantification of L-LEUCINE (1-13C; 15N+) and its downstream metabolites is fundamental to its utility. Future research will heavily rely on the continued evolution of analytical platforms that offer higher sensitivity, resolution, and throughput.

High-Resolution Mass Spectrometry (HRMS) stands at the forefront of these advancements. nih.govnih.govescholarship.org Instruments like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers provide the necessary resolving power to distinguish between isotopologues with very small mass differences, such as those containing ¹³C versus ¹⁵N. nih.govnih.govresearchgate.net This capability is critical for dual-isotope experiments, as it allows for the unambiguous identification and quantification of metabolites labeled with one or both isotopes. nih.govnih.gov Further improvements in ionization techniques, such as softer ionization methods, will minimize fragmentation and preserve the integrity of labeled molecules, enhancing the accuracy of isotopologue analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary, non-destructive approach. nih.govnih.govcreative-proteomics.com NMR is uniquely capable of determining the exact position of an isotope within a molecule (positional isotopomer analysis), providing deep insights into specific enzymatic reactions and metabolic pathways. nih.govnih.govuky.edu The development of hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can dramatically increase the NMR signal of ¹³C-labeled compounds, enabling real-time metabolic imaging with unprecedented sensitivity. nih.govnih.gov Future directions include the development of novel NMR probes and pulse sequences specifically designed for multi-isotope tracing, which will enhance the detection of low-abundance metabolites and provide dynamic flux information in living systems. nih.govresearchgate.net

Table 1: Emerging Analytical Platforms for Isotope Tracing

Platform Key Advantage Future Development Focus
High-Resolution Mass Spectrometry (HRMS) Ability to resolve distinct ¹³C and ¹⁵N isotopologues. nih.govnih.gov Increased sensitivity for low-abundance metabolites; improved "soft" ionization techniques. nih.gov
Tandem Mass Spectrometry (MS/MS) Provides structural information and positional isotope data through fragmentation. nih.gov Advanced fragmentation methods for complex lipids and macromolecules.
Nuclear Magnetic Resonance (NMR) Determines exact isotope position within a molecule; non-destructive. nih.govspringernature.com Enhanced sensitivity through hyperpolarization; advanced pulse sequences for in vivo studies. nih.govnih.gov
Hybrid Instruments (e.g., LC-MS-NMR) Combines the separation power of chromatography with the analytical strengths of MS and NMR. nih.gov Improved software integration for streamlined, multi-modal data analysis.

Expansion of Applications in Complex Biological Systems

While much of the foundational work using L-LEUCINE (1-13C; 15N+) has been in cell culture, the next frontier is its application in more complex, physiologically relevant systems. This includes whole organisms, specific organ systems, and disease models. isotope.comnih.gov

In vivo studies in animal models and humans are becoming increasingly feasible, providing a systemic view of leucine (B10760876) metabolism. nih.govnih.gov These studies are crucial for understanding inter-organ metabolic cross-talk, such as the exchange of amino acids between muscle, liver, and adipose tissue in response to nutritional or pathological stimuli. nih.gov Applying this tracer in models of diseases like cancer, diabetes, and neurodegenerative disorders will help elucidate how leucine metabolism is dysregulated and identify potential therapeutic targets. isotope.com For instance, tracing leucine's fate in a tumor microenvironment can reveal how cancer cells utilize this essential amino acid for growth and proliferation versus how surrounding stromal and immune cells use it.

Dual-isotope tracing is also being applied to investigate the intricate metabolic interactions within microbial communities. energy.gov Understanding how different species compete for or exchange essential nutrients like amino acids is key to fields ranging from gut microbiome research to industrial biotechnology.

Integration with Imaging Techniques for Spatiotemporal Flux Mapping

A significant limitation of traditional metabolic analysis is that it provides a "snapshot" of a bulk tissue or cell population, losing spatial and temporal information. Integrating L-LEUCINE (1-13C; 15N+) tracing with advanced imaging modalities is a key future direction to overcome this.

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) is a rapidly advancing technique that allows for the non-invasive, real-time visualization of metabolic pathways in vivo. nih.govnih.govyoutube.com By injecting a hyperpolarized ¹³C-labeled substrate, researchers can map the spatial distribution and conversion rates of the tracer into its metabolic products within organs like the brain, heart, and tumors. nih.govnih.govyoutube.com Applying this to ¹³C-labeled leucine or its precursor, ketoisocaproic acid (KIC), will enable the visualization of regional differences in protein synthesis and catabolism. nih.gov

Positron Emission Tomography (PET) is another powerful imaging tool. While PET typically uses short-lived radioactive isotopes, the development of tracers labeled with positron-emitting stable isotopes like ¹³N is an active area of research. openmedscience.commoravek.comaustinpublishinggroup.com A ¹⁵N-labeled leucine tracer for PET, though technically challenging due to the physics of ¹⁵N, would offer a way to image the flux of amino groups, complementing the carbon-centric view from ¹³C MRI. openmedscience.comsigmaaldrich.com This multi-modal imaging approach would provide a comprehensive spatiotemporal map of leucine's dual metabolic fates.

Computational Advancements in Metabolic Reconstruction and Modeling

The datasets generated from dual-isotope tracing experiments are vast and complex. Extracting meaningful biological information requires sophisticated computational and mathematical modeling. The development of more powerful software and algorithms is essential for the future of the field. 13cflux.netfrontiersin.orgnih.gov

Metabolic Flux Analysis (MFA) is a computational framework used to quantify the rates (fluxes) of reactions in a metabolic network. ucdavis.edunih.govspringernature.com For dual ¹³C-¹⁵N tracing, MFA models must be expanded to include nitrogen balance and atom transitions, allowing for the simultaneous calculation of carbon and nitrogen fluxes. nih.govnih.gov Several software packages, such as 13CFLUX2, FiatFlux, and INCA, are being developed and refined to handle the complexity of these multi-isotope datasets. 13cflux.netnih.govucdavis.edu

Future computational tools will need to integrate multi-omics data (genomics, transcriptomics, proteomics) with flux data to create more comprehensive and predictive models of cellular metabolism. mdpi.com The development of user-friendly platforms will be crucial to make these powerful analytical techniques accessible to a broader range of researchers. nih.govresearchgate.net Furthermore, machine learning and artificial intelligence are being explored to identify complex patterns in isotope labeling data and to build predictive models of metabolic responses to various perturbations. energy.gov

Table 2: Key Computational Tools for Isotope Tracing Analysis

Tool/Approach Function Relevance for L-LEUCINE (1-13C; 15N+)
Metabolic Flux Analysis (MFA) Quantifies intracellular reaction rates (fluxes). nih.govbiorxiv.org Requires expanded models to track both carbon and nitrogen flow simultaneously. nih.govfrontiersin.org
13CFLUX2 High-performance software for steady-state MFA. 13cflux.netresearchgate.net Can be adapted for dual-labeling experiments to model complex networks.
AccuCor2 / IsoCorrectoR Corrects raw mass spectrometry data for natural isotope abundance. nih.govnih.gov Crucial for accurate quantification in dual-isotope experiments. nih.govresearchgate.net
Kinetic Modeling Simulates the dynamic changes in metabolite concentrations and fluxes over time. nih.gov Models the time-course of leucine incorporation into protein and its catabolism. nih.gov

Unexplored Mechanistic Insights from Multi-Isotope Tracing

The unique advantage of L-LEUCINE (1-13C; 15N+) is its ability to simultaneously report on the fate of the carbon backbone and the amino nitrogen. This dual-tracer approach allows researchers to ask questions that are impossible to answer with single-isotope tracers, opening doors to new mechanistic discoveries. nih.govnih.govnih.gov

A key application is the precise dissection of anabolic (building up) and catabolic (breaking down) pathways. lumenlearning.com For example, the incorporation of both ¹³C and ¹⁵N into a protein provides a direct measure of protein synthesis using that specific leucine molecule. nih.gov Conversely, the appearance of ¹³C in the TCA cycle intermediate α-ketoglutarate (via α-ketoisocaproate) without a corresponding change in ¹⁵N enrichment in the glutamate (B1630785) pool would indicate that leucine is being catabolized for energy rather than being used for transamination reactions.

This approach can resolve the metabolic "push and pull" between protein synthesis and breakdown. nih.govnih.gov It can also shed light on the process of reamination, where the carbon skeleton of leucine (α-ketoisocaproate) is re-used to form new leucine by acquiring a nitrogen from another amino acid. nih.gov By simultaneously tracing both atomic constituents, researchers can quantify the balance between these competing pathways, providing a more complete and dynamic picture of protein metabolism and its regulation by factors like nutrition, hormones, and disease. nih.govfrontiersin.org

Q & A

Q. How is L-Leucine (1-¹³C; ¹⁵N+) synthesized, and what analytical techniques ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical methods using isotopically labeled precursors (e.g., ¹³C-glucose and ¹⁵N-ammonium salts). Isotopic purity (>99%) is verified via:
  • Mass Spectrometry (MS) : Quantifies ¹³C and ¹⁵N incorporation by analyzing mass-to-charge ratios.
  • Nuclear Magnetic Resonance (NMR) : Confirms positional labeling via ¹³C and ¹⁵N chemical shifts .
    Critical Step : Use batch-specific Certificates of Analysis (COA) and validate purity with triplicate measurements to mitigate batch variability .

Q. What are the best practices for incorporating L-Leucine (1-¹³C; ¹⁵N+) into metabolic flux analysis (MFA) studies?

  • Methodological Answer :
  • Experimental Design : Use pulse-chase labeling in cell cultures, ensuring tracer concentration does not perturb metabolic pathways (e.g., ≤0.5 mM in mammalian cells).
  • Data Collection : Track isotopic enrichment over time via LC-MS/MS, focusing on downstream metabolites (e.g., ketoisocaproate).
  • Validation : Compare flux distributions with computational models (e.g., INCA or OpenFLUX) to confirm isotopic steady-state assumptions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data from L-Leucine (1-¹³C; ¹⁵N+) tracer experiments?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Technical Errors : Check MS calibration and NMR probe tuning. Contamination by unlabeled leucine (e.g., from serum in cell media) can skew results .
  • Biological Variability : Use paired statistical tests (e.g., Wilcoxon signed-rank) to account for cell-line heterogeneity.
  • Model Refinement : Incorporate kinetic isotope effects (KIEs) into flux models to correct for ¹³C/¹⁵N-induced rate alterations .

Q. What advanced NMR or MS techniques are optimal for tracking ¹³C and ¹⁵N in L-Leucine within complex biological matrices?

  • Methodological Answer :
  • NMR : 2D ¹³C-¹H HSQC enhances resolution in crowded spectra (e.g., plasma or tissue extracts). Dynamic Nuclear Polarization (DNP) boosts sensitivity for low-abundance metabolites .
  • MS : High-resolution Orbitrap MS with parallel reaction monitoring (PRM) improves specificity. Use isotopic natural abundance correction algorithms to deconvolute ¹³C/¹⁵N signals .

Guidelines for Rigorous Research

  • Question Formulation : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate hypotheses .
  • Data Integrity : Use tools like SciFinder for literature validation and avoid overreliance on single sources .
  • Reproducibility : Document protocols in line with Beilstein Journal standards, including raw data in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.